(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Overview
Description
®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound that features a unique structure combining elements of pyridine, oxathiazepine, and sulfone
Mechanism of Action
Mode of Action
It is synthesized via a base mediated, transition metal-free intermolecular epoxide ring opening by the nucleophilic attack of ortho-halogenated nh-sulfoximine followed by intramolecular aromatic nucleophilic substitution . This suggests that the compound might interact with its targets through similar nucleophilic substitution reactions, but further studies are required to confirm this.
Biochemical Pathways
Given its synthetic route, it might be involved in pathways where nucleophilic substitution reactions play a key role
Pharmacokinetics
The compound “®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide” is predicted to have high gastrointestinal absorption and is BBB permeant . The compound has a logP value of around 1.33, indicating moderate lipophilicity, which could influence its distribution in the body . .
Result of Action
As the compound is synthesized via nucleophilic substitution reactions , it might exert its effects through similar mechanisms at the molecular level.
Biochemical Analysis
Biochemical Properties
®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific enzyme and reaction context .
Cellular Effects
The effects of ®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, ®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of ®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of ®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles .
Subcellular Localization
The subcellular localization of ®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is critical for its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide or thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Oxathiazepine derivatives: Compounds with variations in the oxathiazepine ring structure.
Sulfone compounds: Molecules containing sulfone groups with different surrounding structures.
Uniqueness
®-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is unique due to its specific combination of a pyridine ring, oxathiazepine ring, and sulfone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(4R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6-5-10-14(11,12)7-3-2-4-9-8(7)13-6/h2-4,6,10H,5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPWGWAYLNZHGJ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=C(O1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNS(=O)(=O)C2=C(O1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135591 | |
Record name | 2H-Pyrido[2,3-b][1,4,5]oxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799974-32-5 | |
Record name | 2H-Pyrido[2,3-b][1,4,5]oxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799974-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrido[2,3-b][1,4,5]oxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide, (4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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